molecular formula C10H4F17Na2O4P B1451257 Disodium 1H,1H,2H,2H-perfluorodecylphosphate CAS No. 438237-75-3

Disodium 1H,1H,2H,2H-perfluorodecylphosphate

Cat. No.: B1451257
CAS No.: 438237-75-3
M. Wt: 588.06 g/mol
InChI Key: VJZHXMOBYVOVBE-UHFFFAOYSA-L
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Description

Disodium 1H,1H,2H,2H-perfluorodecylphosphate is a fluorinated surfactant known for its unique surface-active properties. It is a water-soluble compound that can form Gibbs films with high dilational viscoelastic modules, making it highly elastic compared to phospholipid, protein, and polymer films. This compound is part of the broader family of perfluorinated compounds, which are extensively used in various industrial and commercial applications due to their stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 1H,1H,2H,2H-perfluorodecylphosphate typically involves the reaction of 1H,1H,2H,2H-perfluorodecanol with phosphorus oxychloride and sodium hydroxide. The reaction proceeds as follows:

    Reactants: 1H,1H,2H,2H-perfluorodecanol, phosphorus oxychloride, sodium hydroxide.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

    Products: this compound and hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reactants and conditions as described above. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization and chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Disodium 1H,1H,2H,2H-perfluorodecylphosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of perfluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the phosphate group to a phosphite or phosphonate group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Phosphites or phosphonates.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Disodium 1H,1H,2H,2H-perfluorodecylphosphate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and stabilization of colloidal systems.

    Biology: Employed in the study of cell membranes and protein interactions due to its ability to form highly elastic films.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent surface-active properties and chemical stability.

Mechanism of Action

The mechanism of action of disodium 1H,1H,2H,2H-perfluorodecylphosphate involves its ability to reduce surface tension and stabilize emulsions. The compound interacts with both hydrophobic and hydrophilic surfaces, forming a stable film that prevents coalescence of dispersed particles. This property is particularly useful in applications requiring high stability and elasticity, such as in coatings and adhesives.

Comparison with Similar Compounds

Disodium 1H,1H,2H,2H-perfluorodecylphosphate can be compared with other similar compounds, such as:

    Sodium 1H,1H,2H,2H-perfluorooctylphosphate: Similar in structure but with a shorter perfluorinated chain, leading to different surface-active properties.

    Sodium bis(1H,1H,2H,2H-perfluorooctyl)phosphate: A di-substituted derivative with enhanced emulsifying properties.

    Sodium bis(1H,1H,2H,2H-perfluorodecyl)phosphate: Similar to this compound but with two perfluorodecyl chains, providing higher stability and lower surface tension.

Conclusion

This compound is a versatile and valuable compound with unique surface-active properties. Its applications span across various fields, including chemistry, biology, medicine, and industry, making it an important subject of scientific research and industrial use.

Properties

IUPAC Name

disodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F17O4P.2Na/c11-3(12,1-2-31-32(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27;;/h1-2H2,(H2,28,29,30);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZHXMOBYVOVBE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)([O-])[O-])C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F17Na2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50892992
Record name Disodium 1H,1H,2H,2H-perfluorodecylphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50892992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438237-75-3
Record name Disodium 1H,1H,2H,2H-perfluorodecylphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50892992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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